molecular formula C8H12BF3O2 B6169499 4,4,5,5-tetramethyl-2-(1,2,2-trifluoroethenyl)-1,3,2-dioxaborolane CAS No. 2130860-46-5

4,4,5,5-tetramethyl-2-(1,2,2-trifluoroethenyl)-1,3,2-dioxaborolane

Cat. No.: B6169499
CAS No.: 2130860-46-5
M. Wt: 207.99 g/mol
InChI Key: IARJWUZJQHTUFJ-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(1,2,2-trifluoroethenyl)-1,3,2-dioxaborolane is a specialized chemical compound with the molecular formula C8H12BF3O2 This compound is known for its unique structure, which includes a boronic acid derivative and a trifluorovinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-tetramethyl-2-(1,2,2-trifluoroethenyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid derivative with a trifluorovinyl-containing compound. One common method is the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with 1,2,2-trifluoroethylene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium or nickel complex, and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,4,5,5-Tetramethyl-2-(1,2,2-trifluoroethenyl)-1,3,2-dioxaborolane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound or to synthesize new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include various boronic acid derivatives, trifluorovinyl compounds, and other functionalized molecules that can be used in further chemical synthesis or as intermediates in pharmaceutical research.

Scientific Research Applications

Chemistry: In organic chemistry, 4,4,5,5-tetramethyl-2-(1,2,2-trifluoroethenyl)-1,3,2-dioxaborolane is used as a building block for the synthesis of complex molecules

Biology: . Its ability to form stable complexes with biological targets makes it a valuable tool for probing biological processes and developing new therapeutic agents.

Medicine: In pharmaceutical research, this compound is used in the development of new drugs. Its incorporation into drug molecules can improve their pharmacokinetic properties and enhance their efficacy.

Industry: In material science, this compound is used to create advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation. These materials have applications in various industries, including electronics, aerospace, and coatings.

Mechanism of Action

The mechanism by which 4,4,5,5-tetramethyl-2-(1,2,2-trifluoroethenyl)-1,3,2-dioxaborolane exerts its effects depends on its specific application. The boronic acid moiety can form reversible covalent bonds with various biological targets, making it useful in enzyme inhibition and receptor binding studies.

Comparison with Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: This compound lacks the trifluorovinyl group and is used in different synthetic applications.

  • 4,4,5,5-Tetramethyl-2-(trifluoromethyl)phenyl-1,3,2-dioxaborolane: This compound has a trifluoromethyl group instead of a trifluorovinyl group, leading to different reactivity and applications.

Uniqueness: 4,4,5,5-Tetramethyl-2-(1,2,2-trifluoroethenyl)-1,3,2-dioxaborolane is unique due to its combination of a boronic acid derivative and a trifluorovinyl group. This combination provides both stability and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

2130860-46-5

Molecular Formula

C8H12BF3O2

Molecular Weight

207.99 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(1,2,2-trifluoroethenyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C8H12BF3O2/c1-7(2)8(3,4)14-9(13-7)5(10)6(11)12/h1-4H3

InChI Key

IARJWUZJQHTUFJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C(F)F)F

Purity

91

Origin of Product

United States

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